molecular formula C13H19N3O2 B4663189 1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea

1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B4663189
M. Wt: 249.31 g/mol
InChI Key: GHESFEFPONFTSX-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea typically involves the reaction of pyridin-3-yl ethylamine with tetrahydrofuran-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-3-yl)ethan-1-one: A related compound with a bromine substituent on the pyridine ring.

    Pyridin-3-yl urea: A simpler analog with a urea functional group attached to the pyridine ring.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.

Uniqueness

1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea is unique due to the presence of both a pyridine ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(11-4-2-6-14-8-11)16-13(17)15-9-12-5-3-7-18-12/h2,4,6,8,10,12H,3,5,7,9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESFEFPONFTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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